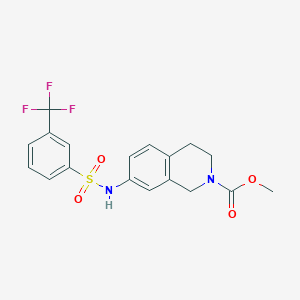

methyl 7-(3-(trifluoromethyl)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a phenylsulfonamido group, and a dihydroisoquinoline group . It’s likely that this compound could have applications in various fields, such as medicinal chemistry or materials science .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions . The trifluoromethyl group, for example, is often introduced using reagents like methyl trifluoromethanesulfonate .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used . The trifluoromethyl group is often quite reactive, and the sulfonamide group can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors that could influence its properties include its polarity, its molecular weight, and the presence of functional groups .Wissenschaftliche Forschungsanwendungen

PNMT Inhibition and Blood-Brain Barrier Penetration

- Methyl 7-(3-(trifluoromethyl)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate and related compounds have been studied for their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT). These inhibitors are known for their potency and selectivity (Grunewald et al., 2005). Some derivatives of this compound are also predicted to penetrate the blood-brain barrier, enhancing their potential use in neurological applications (Romero et al., 2004).

Interaction with Enzymes and Molecular Modeling

- Studies have shown the ability of these compounds to bind selectively to the active site of PNMT. Molecular modeling and crystal structure analysis have been utilized to understand these interactions, which has implications for designing more effective enzyme inhibitors (Grunewald et al., 2006).

Antimicrobial and Antifungal Applications

- Certain derivatives of methyl 7-(3-(trifluoromethyl)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been explored for their antimicrobial and antifungal properties. These properties are significant in the development of new therapeutic agents (Danish et al., 2021).

Application in Synthesis and Chemical Reactions

- The compound and its derivatives have been used in various chemical syntheses and reactions, demonstrating their versatility as reagents in organic chemistry (Khaligh, 2014).

Potential in Drug Discovery and Development

- Their unique chemical structure and biological activities make these compounds potential candidates in drug discovery, particularly in the context of enzyme inhibition and treatment of neurological disorders (Suen et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications . For example, if it shows promise as a pharmaceutical, further studies could be conducted to evaluate its efficacy and safety . Similarly, if it’s used as a material, research could focus on optimizing its properties for specific applications .

Eigenschaften

IUPAC Name |

methyl 7-[[3-(trifluoromethyl)phenyl]sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4S/c1-27-17(24)23-8-7-12-5-6-15(9-13(12)11-23)22-28(25,26)16-4-2-3-14(10-16)18(19,20)21/h2-6,9-10,22H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUNEPFNIUUABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(3-(trifluoromethyl)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde](/img/structure/B2720261.png)

![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2720262.png)

![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2720266.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide](/img/structure/B2720267.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2720278.png)

![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2720281.png)